1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLRPMATZQLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633225 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-73-5 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of Pyrazole Core
The formyl group at the 4-position of the pyrazole ring is introduced typically by Vilsmeier-Haack reaction or related formylation methods:
- Starting from 3-hydroxy-1-phenyl-1H-pyrazole, formylation is achieved by treatment with DMF and POCl3 at elevated temperatures (e.g., 70 °C for 12 hours), yielding 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde in moderate to good yields (~60%).
- Debenzylation steps may be employed if protecting groups are used, for example, using trifluoroacetic acid in toluene to remove benzyl groups and obtain the free aldehyde.
Preparation of Triflate Intermediate
- The hydroxy group at the 3-position is converted into a triflate by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (TEA) in dichloromethane at room temperature.
- This step yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde with high purity and yield (~85%) without formation of N-triflated byproducts.
Palladium-Catalyzed Cross-Coupling Reactions
The triflate intermediate serves as a key substrate for various Pd-catalyzed cross-coupling reactions to introduce the trifluoromethyl-substituted phenyl group and other substituents:
- The Suzuki coupling is performed under argon atmosphere with anhydrous potassium phosphate as base and Pd(PPh3)4 as catalyst, followed by purification via silica gel chromatography.
- Sonogashira coupling uses microwave-assisted conditions with tert-butylamine and silver triflate catalyst to facilitate the reaction efficiently.
- Heck reactions allow the introduction of vinyl groups at the 3-position, expanding the diversity of derivatives.
Alternative Synthetic Routes
- Hydrazone intermediates can be converted to the target aldehydes using Vilsmeier-Haack reagent (POCl3/DMF), followed by workup and purification.
- Oxidation and reduction reactions on the aldehyde group allow further functionalization, such as oxidation to carboxylic acids or reduction to alcohols, using common reagents like KMnO4, CrO3, NaBH4, or LiAlH4.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation of pyrazole core | DMF, POCl3, 70 °C, 12 h | ~60 | Vilsmeier-Haack reaction |
| Debenzylation (if applicable) | TFA in toluene | ~85 | Selective deprotection |
| Triflation of hydroxy group | Tf2O, TEA, CH2Cl2, rt | ~85 | Formation of triflate intermediate |
| Suzuki-Miyaura coupling | Pd(PPh3)4, K3PO4, KBr, 1,4-dioxane, reflux | 60-85 | Coupling with aryl boronic acids |
| Sonogashira coupling | Pd catalyst, CuI, tert-butylamine, microwave | Up to 83 | Coupling with terminal alkynes |
| Heck coupling | Pd catalyst, base, solvent | Moderate | Coupling with alkenes |
Research Findings and Optimization Notes
- Microwave-assisted Sonogashira coupling significantly reduces reaction time and improves yields compared to conventional heating.
- The use of triflate intermediates avoids side reactions and allows selective functionalization at the 3-position of the pyrazole ring.
- Purification by silica gel chromatography with appropriate solvent systems (ethyl acetate/n-hexane mixtures) is effective for isolating pure products.
- The choice of base and solvent in cross-coupling reactions critically affects the yield and selectivity; potassium phosphate and 1,4-dioxane are preferred for Suzuki reactions.
- No significant formation of N-triflated byproducts was observed, indicating high regioselectivity in triflation.
Chemical Reactions Analysis
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a comparative analysis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde and its analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to the nitro-substituted analog (logP ~1.9), enhancing membrane permeability in drug candidates .
- Propargyloxy substituents (e.g., in compound 6 from ) improve antioxidant activity (IC₅₀: 12 μM in DPPH assay) compared to the parent aldehyde (IC₅₀: 28 μM) .
Synthetic Routes :
- The target compound is synthesized via Vilsmeier-Haack cyclization (85% yield) similar to 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
- Benzoyl-substituted analogs require additional acylation steps, reducing overall yield (65–70%) .
Physicochemical Properties :
- Solubility : The trifluoromethyl group reduces aqueous solubility (0.2 mg/mL) compared to hydroxyphenyl analogs (1.5 mg/mL) .
- Thermal Stability : Melting points vary widely:
Biological Activity :
Biological Activity
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has gained attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its metabolic stability and physicochemical properties, making it a valuable candidate in medicinal chemistry and drug design. This article explores its biological activity, focusing on antifungal and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C11H7F3N2O
- Molecular Weight : 240.18 g/mol
- CAS Number : 306936-65-2
Research indicates that this compound and its derivatives exhibit significant biological activities primarily through the following mechanisms:
- Antifungal Activity : Related compounds have demonstrated the ability to inhibit ATP production by binding to the ubiquinone-binding site of mitochondrial complex II, disrupting electron transport and leading to cell death in sensitive organisms.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. Studies suggest that it may act as a microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antifungal Studies
In a study investigating the antifungal potential of related pyrazole compounds, it was found that they effectively inhibited fungal growth by disrupting energy metabolism. The mechanism involved interference with mitochondrial function, leading to reduced ATP levels and subsequent cell death.
Anticancer Studies
A comprehensive evaluation of various derivatives of 1H-pyrazole revealed significant cytotoxic effects against multiple cancer cell lines. For instance:
- Compound 5o exhibited potent inhibition of microtubule assembly at concentrations as low as 20 µM.
- Apoptosis assays indicated that certain compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .
Research Findings
Recent studies have expanded on the potential applications of this compound in drug design:
- Molecular Docking Studies : These studies have shown promising binding affinities to key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.
- In Vivo Studies : Preliminary animal studies indicate that compounds based on this pyrazole scaffold can inhibit tumor growth effectively without severe toxicity .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A key method involves reacting halogenated pyrazole intermediates (e.g., 5-chloro-3-methylpyrazole) with trifluoromethylating agents under alkaline conditions, followed by formylation. For example:
Halogenation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the CF₃ group .
Formylation : Treat the intermediate with formaldehyde under basic conditions to introduce the aldehyde group .
Alternative routes use ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (¹⁹F NMR δ ~-60 to -70 ppm) .
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrazole and aryl rings) .
Q. How can researchers ensure purity during synthesis?
- Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
- Recrystallization : Purify the final product using solvents like ethanol or dichloromethane .
- Analytical HPLC : Confirm purity (>95%) with reverse-phase C18 columns and UV detection .
Advanced Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or dimerization)?
- Temperature Control : Maintain low temperatures (0–5°C) during formylation to prevent aldehyde oxidation .
- Catalyst Selection : Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize nucleophilic attack on the aldehyde .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-sensitive intermediates .
Q. What computational methods are suitable for studying the compound’s electronic properties?
Q. How can structural modifications enhance biological activity?
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Cross-Verification : Compare experimental data with literature values for analogous pyrazole derivatives .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the trifluoromethyl group) .
- Isotopic Labeling : Use ¹³C-labeled formaldehyde to track aldehyde incorporation .
Methodological Guidance
Q. Designing bioassays for evaluating antimicrobial activity
- Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Q. Strategies for regioselective functionalization of the pyrazole ring
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate specific positions .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
